molecular formula C15H10Cl2O B3106610 (2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one CAS No. 1597711-27-7

(2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one

Cat. No.: B3106610
CAS No.: 1597711-27-7
M. Wt: 277.1 g/mol
InChI Key: HTFGZLAHCFWVMO-MDZDMXLPSA-N
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Description

(2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one is a synthetic chalcone derivative belonging to the class of 1,3-diaryl-2-propen-1-ones. This compound features a central α,β-unsaturated carbonyl system, a three-carbon bridge that connects two 2-chlorophenyl aromatic rings, adopting an E-configuration about the central double bond . This configuration is part of the core pharmacophore associated with a wide spectrum of biological activities in chalcone compounds . Chalcones of this structural family are extensively investigated as key precursors in organic synthesis and for their notable utility in materials science. Their extended π-conjugated system makes them promising candidates for non-linear optical (NLO) materials, with studies on similar chlorophenyl-substituted chalcones demonstrating significant NLO activity and potential applications in optical communication, optical modulators, and frequency conversion devices . The specific substitution pattern on the aromatic rings directly influences properties such as the dihedral angle between the rings and the overall molecular planarity, which are critical factors for crystal engineering and solid-state properties . In pharmaceutical and biological research, the chalcone scaffold is recognized for its broad bioactivity profile. While the specific properties of this isomer are under investigation, related chlorinated and diaryl chalcone analogs have demonstrated considerable interest in anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, and anticancer research activities . The electron-withdrawing chlorine substituents can influence the compound's electronic distribution and its interaction with biological targets. The compound's reactivity, particularly the α,β-unsaturated ketone system, allows it to act as a Michael acceptor, which is often linked to its mechanism of action in various biological assays, including antimalarial activity . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1,3-bis(2-chlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O/c16-13-7-3-1-5-11(13)9-10-15(18)12-6-2-4-8-14(12)17/h1-10H/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFGZLAHCFWVMO-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 2-chloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcone derivatives.

Scientific Research Applications

(2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

(a) Chlorophenyl Isomers
  • B2 vs. (2E)-1,3-Bis(4-chlorophenyl)prop-2-en-1-one :
    The 4-chloro analog (CAS 22966-30-9, MW 277.15 g/mol) differs in substituent position, leading to distinct electronic and steric effects. The para-chloro groups enhance conjugation but reduce steric hindrance compared to B2’s ortho-chloro substituents. This positional variation impacts biological activity: B2 shows superior anti-cancer efficacy due to optimized ROS generation and ER stress activation, whereas the 4-chloro derivative is primarily studied for its photoisomerization behavior in bioreduction processes .
(b) Bromophenyl Derivatives
  • (2E)-1,3-Bis(4-bromophenyl)prop-2-en-1-one (MW 366.05 g/mol): Bromine’s larger atomic radius and lower electronegativity compared to chlorine alter the compound’s electronic profile. No direct pharmacological data are available, though its synthesis is well-documented for crystallographic studies .

Pharmacological Activity

(a) Anti-Cancer Activity
  • B2 : Demonstrates IC₅₀ values in the low micromolar range against lung cancer cells, with 96.06% purity and a melting point of 149.5–150.9°C .
  • (E)-1-(Anthracen-9-yl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one: Anthracene substituents enhance π-π stacking but reduce bioavailability.
(b) Stability and Bioavailability
  • B2’s stability is superior to curcumin due to the absence of a β-diketone group, which is prone to hydrolysis. In contrast, 4,4′-dimethylchalcone (MW 264.34 g/mol) exhibits lower metabolic stability due to methyl group oxidation .

Physical and Mechanical Properties

A molecular dynamics study using GULP software compared six prop-2-en-1-one derivatives (e.g., fluorophenyl, bromophenyl, and methylthiophenyl variants) :

Property B2 (Predicted) (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
Young’s Modulus ~15 GPa ~12 GPa
Bulk Modulus ~8 GPa ~6 GPa
Shear Modulus ~6 GPa ~5 GPa

B2’s higher moduli suggest greater rigidity, correlating with its crystalline stability and pharmacological robustness .

Biological Activity

(2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

C15H12Cl2OC_{15}H_{12}Cl_2O

It features a chalcone structure, which is known for its potential in medicinal chemistry due to its ability to be modified for enhanced biological activity. The presence of two chlorophenyl groups contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Chalcones, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Induction of Apoptosis : Studies have shown that this compound can activate apoptotic pathways in cancer cells by increasing the generation of reactive oxygen species (ROS) and modulating key signaling pathways such as ERK and AKT pathways .
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, inhibiting cell proliferation in several cancer types, including breast and liver cancers .

Case Studies

  • Breast Cancer : In vitro studies demonstrated that this compound significantly inhibited the growth of triple-negative breast cancer cells by promoting apoptosis and reducing cell viability with IC50 values ranging from 9.76 µM to 40.83 µM .
  • Liver Cancer : The compound exhibited potent antiproliferative effects against hepatocellular carcinoma cell lines, with mechanisms involving ROS-mediated apoptosis and modulation of cell cycle proteins .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 0.22 μg/mL against Staphylococcus aureus and other pathogenic bacteria .
  • Biofilm Formation Inhibition : The compound effectively inhibited biofilm formation in bacterial strains, suggesting potential applications in treating biofilm-associated infections .

Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis, cell cycle arrest ,
AntimicrobialEffective against S. aureus; low MIC values ,
Biofilm InhibitionReduces biofilm formation ,

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. SAR studies indicate that the presence of halogen substituents on the phenyl rings enhances both anticancer and antimicrobial activities. Modifications leading to increased lipophilicity also correlate with improved bioactivity profiles .

Q & A

Q. What are the standard synthetic routes for (2E)-1,3-bis(2-chlorophenyl)prop-2-en-1-one, and how do reaction conditions influence yield?

The Claisen-Schmidt condensation is the most common method, involving a base-catalyzed reaction between 2-chlorobenzaldehyde and 2-chloroacetophenone under reflux in ethanol. Optimal yields (>70%) are achieved using NaOH (20% w/v) at 60–80°C for 6–8 hours . Lower temperatures or shorter reaction times reduce yields due to incomplete enolate formation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : Confirms the (E)-configuration via coupling constants (J = 15–16 Hz for α,β-unsaturated protons) and assigns aromatic substituents .
  • IR Spectroscopy : Identifies C=O stretching (~1650–1680 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) .
  • XRD : Resolves crystal packing and validates stereochemistry (e.g., CCDC deposition number 1988019 for related analogs) .

Q. How does the crystal structure inform intermolecular interactions?

Monoclinic/triclinic systems (e.g., P21/c or P1 space groups) reveal π-π stacking (3.5–4.0 Å) and C–H···O hydrogen bonds (2.6–2.8 Å), stabilizing the lattice . Unit cell parameters (e.g., a = 11.9035 Å, β = 92.296°) are critical for modeling steric effects of 2-chloro substituents .

Advanced Research Questions

Q. How can contradictions in antimicrobial activity data be resolved for analogs of this compound?

Discrepancies arise from substituent positioning (e.g., 2-chloro vs. 4-chloro) altering electron density and microbial target affinity. Methodological standardization is key:

  • Use consistent MIC assays (e.g., broth microdilution, 24–48 hr incubation) .
  • Compare against positive controls (e.g., chloramphenicol for bacteria, fluconazole for fungi) .
  • Apply molecular docking to correlate activity with substituent electronic profiles (e.g., Hammett σ values) .

Q. What strategies optimize XRD refinement for chalcones with twinning or disorder?

  • SHELXL : Apply TWIN/BASF commands for twinned data and PART instructions for disordered atoms .
  • ORTEP-3 : Visualize thermal ellipsoids to identify anisotropic displacement errors (ADPs > 0.08 Ų suggest overfitting) .
  • Validate with R-factor convergence (R1 < 0.05 for high-resolution data) .

Q. How do electron-withdrawing substituents affect reaction kinetics in Claisen-Schmidt condensations?

2-Chloro groups lower aldehyde reactivity by deactivating the carbonyl (Hammett σ = +0.23), requiring longer reflux times (8–12 hours vs. 4–6 hours for methoxy analogs) . DFT studies (B3LYP/6-311+G(d,p)) show increased activation energy (ΔG‡ ≈ 85–90 kJ/mol) due to reduced enolate stability .

Q. What computational methods validate experimental structure-property relationships?

  • DFT : Compare HOMO-LUMO gaps (e.g., 4.5–5.0 eV) with UV-Vis λmax (300–320 nm) to assess conjugation .
  • Molecular Mechanics : Simulate elastic constants (Young’s modulus ~5–7 GPa) to predict mechanical stability in crystalline phases .

Methodological Guidance Tables

Table 1: Key Crystallographic Parameters for this compound Analogs

ParameterValue (Example)SignificanceReference
Space groupP21/cSymmetry and packing efficiency
Unit cell volume613.88 ųMolecular density
C–H···O bond length2.615 ÅStabilizes crystal lattice
R-factor0.047Refinement accuracy

Table 2: Antimicrobial Activity vs. Substituent Effects

Substituent PositionMIC (μg/mL) S. aureusLogPBioactivity Trend
2-Cl12.53.8High
4-Cl50.03.5Moderate
2,4-diCl6.254.2Very high
Data from

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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(2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one

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